molecular formula C6H6BrNO B1524693 2-Bromo-3-methylpyridin-4-ol CAS No. 1227571-09-6

2-Bromo-3-methylpyridin-4-ol

Cat. No. B1524693
M. Wt: 188.02 g/mol
InChI Key: DXLGOXJFPYCJDI-UHFFFAOYSA-N
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Description

2-Bromo-3-methylpyridin-4-ol is a chemical compound with the CAS Number: 1227571-09-6 . It has a molecular weight of 188.02 . The IUPAC name for this compound is 2-bromo-3-methyl-4-pyridinol .


Molecular Structure Analysis

The InChI code for 2-Bromo-3-methylpyridin-4-ol is 1S/C6H6BrNO/c1-4-5(9)2-3-8-6(4)7/h2-3H,1H3,(H,8,9) . This indicates that the compound has a pyridinol ring with bromine and methyl substituents.


Physical And Chemical Properties Analysis

2-Bromo-3-methylpyridin-4-ol is a powder and it is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Protein Modification and Biological Activity

  • Protein Inactivation Mechanisms : A study investigated the inactivation mechanism of dimethylarginine dimethylaminohydrolase (DDAH) by 4-halopyridines, highlighting the potential of the 4-halopyridine motif for broader application in selective covalent protein modification. The work provides insights into enhancing reactivity through pyridinium formation for targeted protein interactions (Johnson et al., 2011).

Organic Synthesis and Catalysis

  • Novel Pyridine Derivatives Synthesis : Research on the palladium-catalyzed Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine demonstrated a method to synthesize a series of novel pyridine derivatives. This study also explored the quantum mechanical aspects and biological activities of these derivatives, revealing their potential as chiral dopants for liquid crystals and their bioactivity against thrombolytic and bacterial targets (Ahmad et al., 2017).
  • Transition Metal Complex Catalysis : The use of terpyridines and their transition metal complexes in organometallic catalysis for a range of reactions, from artificial photosynthesis to polymerization, showcases the versatility of pyridine derivatives in facilitating biochemical and organic transformations (Winter et al., 2011).

Supramolecular Chemistry and Material Science

  • Supramolecular Metal Complexes for Photocatalytic CO2 Reduction : A study on the architecture of supramolecular metal complexes, involving Ru(II)-Re(I) binuclear complexes and a tetranuclear complex, highlights their application in photocatalytic CO2 reduction. This research emphasizes the role of structural design in enhancing photocatalytic activities and expanding the absorption into the visible region, contributing to advancements in sustainable energy and materials chemistry (Gholamkhass et al., 2005).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . The hazard statements associated with it are H302, H315, H319, and H335 .

properties

IUPAC Name

2-bromo-3-methyl-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO/c1-4-5(9)2-3-8-6(4)7/h2-3H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXLGOXJFPYCJDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC=CC1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-methylpyridin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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